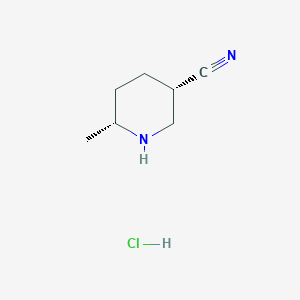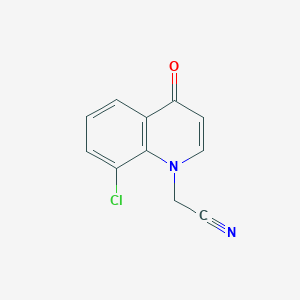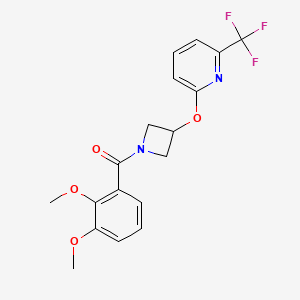![molecular formula C10H10N2O4 B2717243 1-(6-nitro-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone CAS No. 120711-96-8](/img/structure/B2717243.png)
1-(6-nitro-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone
Vue d'ensemble
Description
1-(6-nitro-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the family of benzo[b][1,4]oxazines, which are known for their diverse pharmacological properties. In
Mécanisme D'action
The mechanism of action of 1-(6-nitro-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone is not fully understood. However, it has been suggested that this compound may exert its pharmacological effects through the modulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. It has also been shown to inhibit the activity of various enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of iNOS and COX-2, which are involved in the production of nitric oxide and prostaglandins, respectively. This compound has also been shown to have neuroprotective effects, including the inhibition of Aβ-induced neurotoxicity and the reduction of oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(6-nitro-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone in lab experiments is its diverse pharmacological properties, which make it a versatile compound for investigating various biological processes. This compound is also relatively easy to synthesize and has been shown to have high purity and high yield. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain in vivo studies.
Orientations Futures
There are several future directions for the study of 1-(6-nitro-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone. One direction is the investigation of its potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. Another direction is the study of its potential anti-cancer effects, as it has been shown to inhibit the proliferation of various cancer cell lines. Further studies are also needed to elucidate the mechanism of action of this compound and to investigate its potential toxicity in vivo.
Applications De Recherche Scientifique
1-(6-nitro-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of pharmacological properties, including anti-inflammatory, analgesic, and neuroprotective effects. This compound has been used in various in vitro and in vivo studies to investigate its potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases, as well as cancer and inflammation.
Propriétés
IUPAC Name |
1-(6-nitro-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-7(13)11-4-5-16-10-3-2-8(12(14)15)6-9(10)11/h2-3,6H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWWRZWGVRSDCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCOC2=C1C=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-ethenyl-3-hydroxy-4-(3-hydroxyprop-1-en-2-yl)-2-(3-methoxy-3-oxoprop-1-en-2-yl)-5-methylcyclohexyl] (Z)-4-acetyloxy-2-(hydroxymethyl)but-2-enoate](/img/structure/B2717161.png)
![ethyl (1Z)-N-[4-(trifluoromethyl)benzoyl]ethanehydrazonate](/img/structure/B2717165.png)
![(2-Fluorophenyl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2717166.png)
![N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2717169.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(2-fluorophenyl)piperidine-4-carboxamide](/img/structure/B2717170.png)

![2-[(3,4-dichlorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone](/img/structure/B2717173.png)
![N-[3-[2-ethylsulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2717175.png)
![3-(4-Bromophenyl)-8-(4-methylbenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2717177.png)
![2,5-Dioxaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2717179.png)

![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2717182.png)

